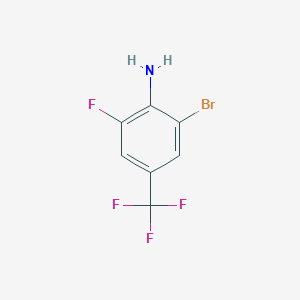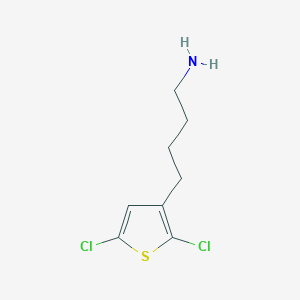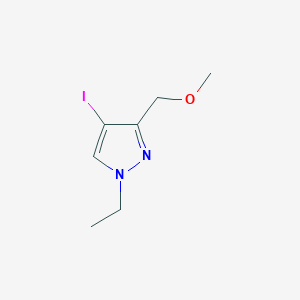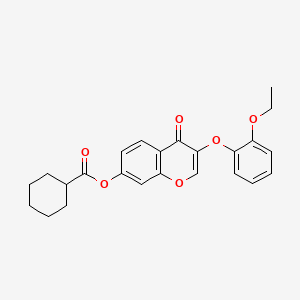
2-Bromo-6-fluoro-4-(trifluorométhyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrF4N. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: For the synthesis of potential drug candidates.
Industry: Used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
Target of Action
It’s known that similar compounds can target various proteins and enzymes in the body, influencing their function .
Mode of Action
The ortho-substituted fluorine in the compound can perform nucleophilic aromatic substitution . This makes 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline an excellent precursor for various heterocycles . The compound’s interaction with its targets can lead to changes in their function, potentially influencing various biological processes .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to downstream effects .
Pharmacokinetics
A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was metabolized and excreted in the urine of rats .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline. For instance, the compound should be stored in a cool, dry, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)aniline can be achieved through several methods. One common method involves the bromination of 4-(trifluoromethyl)aniline using N-bromosuccinimide in dichloromethane . Another approach includes the condensation of 2-Bromo-4-fluoroaniline with ethyl 2-cyano-3-ethoxyacrylate in ethanol, followed by refluxing in paraffin oil at 250°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinolines, and other aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 2-Bromo-6-nitro-4-(trifluoromethyl)aniline
- 2-Bromo-4-fluoroaniline
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Propriétés
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESCFUGEVOOKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034325-63-7 |
Source


|
| Record name | 4-Amino-3-bromo-5-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)



![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)


![3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2414070.png)
